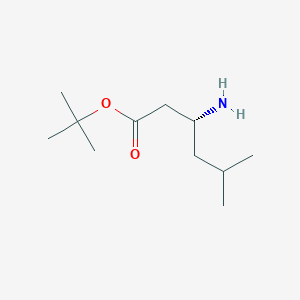

tert-butyl (3R)-3-amino-5-methylhexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOPVTYXLFEVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Strategies in the Synthesis of Tert Butyl 3r 3 Amino 5 Methylhexanoate

Asymmetric Catalytic Hydrogenation Protocols

Asymmetric catalytic hydrogenation represents one of the most direct and atom-economical methods for establishing stereocenters. chinesechemsoc.org This approach typically involves the reduction of a prochiral precursor, such as a β-enamino ester or a β-keto ester, using molecular hydrogen in the presence of a chiral transition metal catalyst.

The choice of transition metal and the design of the chiral ligand are paramount for achieving high enantioselectivity and catalytic activity. Rhodium, ruthenium, and iridium complexes have all been successfully employed for the synthesis of chiral amines and their derivatives.

Rhodium catalysts, particularly those bearing chiral diphosphine ligands, are highly effective for the asymmetric hydrogenation of various unsaturated substrates. The DuPHOS family of ligands, developed by M. J. Burk, features a C2-symmetric phospholane (B1222863) structure that creates a well-defined chiral environment around the metal center.

A prominent application of this technology is found in the synthesis of a closely related analogue, (S)-Pregabalin. researchgate.netnih.gov The key step involves the asymmetric hydrogenation of a tetrasubstituted olefin precursor, 3-cyano-5-methylhex-3-enoic acid, using a Rh-Me-DuPHOS catalyst. nih.govgoogle.com This transformation proceeds with excellent enantioselectivity, establishing the desired stereocenter. nih.gov A similar strategy can be directly applied to the synthesis of tert-butyl (3R)-3-amino-5-methylhexanoate by hydrogenating the corresponding unprotected β-enamino ester, tert-butyl 3-amino-5-methylhex-2-enoate. Research has shown that Rh complexes with Josiphos-type ligands are also highly efficient for the direct asymmetric hydrogenation of unprotected β-enamino esters, yielding β-amino esters with high enantiomeric excess (ee). acs.org

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| [(R,R)-Me-DuPHOS]Rh(COD)+BF4- | β-Cyano-α,β-unsaturated acid | (R)-3-Cyano-5-methylhexanoic acid | >98% | nih.gov |

| Rh(I)-Josiphos | Unprotected β-Enamino Ester | β-Amino Ester | 93-97% | acs.org |

Ruthenium-based catalysts are renowned for their broad applicability, especially in the hydrogenation of ketones and imines. The pioneering work of Noyori demonstrated that Ru(II) complexes containing a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN) are exceptionally effective for the asymmetric hydrogenation of ketones. acs.orgharvard.edu

For the synthesis of this compound, a two-step approach involving a Ru-catalyzed hydrogenation can be envisioned. First, the asymmetric hydrogenation of tert-butyl 5-methyl-3-oxohexanoate using a catalyst system like Ru-BINAP/diamine would yield the chiral β-hydroxy ester, tert-butyl (3R)-3-hydroxy-5-methylhexanoate. Subsequent conversion of the hydroxyl group to an amino group, via methods such as a Mitsunobu reaction or conversion to a sulfonate followed by displacement with an azide (B81097) and reduction, would afford the target compound. Chiral tridentate phosphine-diamine/Ru catalysts have also been developed that show high efficacy in ketone hydrogenation. nih.govnih.govd-nb.info These systems are particularly valuable for substrates that are challenging for standard Noyori-type catalysts. nih.gov

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ru(II)-BINAP/Diamine | β-Keto Ester | β-Hydroxy Ester | up to 99% | harvard.edu |

| Ru-Phanephos-Diamine | Aromatic Ketones | Chiral Alcohols | >98% | google.com |

| Ru-P,N,N Tridentate Ligand | Challenging Ketones | Chiral Alcohols | up to 98% | nih.gov |

Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and imines. nih.govresearchgate.net For the synthesis of chiral amines, iridium catalysts are particularly effective in the direct hydrogenation of enamines and their derivatives. chinesechemsoc.orgacs.org

The direct asymmetric hydrogenation of tert-butyl 3-amino-5-methylhex-2-enoate is a highly attractive route to the target molecule. Studies have shown that iridium complexes bearing chiral phosphoramidite (B1245037) or bisphosphine-thiourea (ZhaoPhos) ligands can hydrogenate β-enamino esters, including tetrasubstituted and unprotected variants, with outstanding levels of conversion and enantioselectivity. acs.orgacs.orgthieme-connect.comresearchgate.net For instance, an iridium complex with (S,S)-f-binaphane has been used to hydrogenate unprotected β-enamino esters with ee's up to 97% and high turnover numbers (TON). thieme-connect.com This demonstrates the high potential of iridium catalysis for the efficient, direct synthesis of this compound from its enamine precursor.

The success of asymmetric hydrogenation is critically dependent on the electronic and steric properties of both the substrate and the chiral ligand. Ligand design aims to create a rigid chiral pocket around the metal center that forces the substrate to coordinate in a specific orientation, leading to facial selectivity during the hydride transfer.

For the hydrogenation of β-enamino esters, ligands must be effective for electron-rich olefins. Electron-rich phosphines, such as the P-chirogenic DuPHOS and Josiphos ligands, have proven successful in Rh-catalyzed systems. nih.govacs.org The bite angle of diphosphine ligands is another crucial parameter, influencing both activity and enantioselectivity in Rh and Ru systems. organic-chemistry.org In iridium catalysis, a wide variety of ligand classes have shown promise, including N,P ligands (e.g., phosphino-oxazolines), phosphoramidites, and multifunctional ligands that can engage in secondary interactions (e.g., hydrogen bonding) with the substrate, such as ZhaoPhos. nih.govacs.orgacs.org The substrate scope for these catalytic systems is broad, tolerating various ester groups and substitution patterns on the carbon-carbon double bond. chinesechemsoc.org

Transition Metal-Catalyzed Asymmetric Hydrogenation

Chiral Auxiliary-Mediated Asymmetric Synthesis

An alternative to catalytic asymmetric methods is the use of chiral auxiliaries. wikipedia.org In this strategy, a prochiral substrate is covalently bonded to a single-enantiomer chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, a common approach involves the diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound attached to a chiral auxiliary. For example, (S,S)-(+)-pseudoephedrine can be used as an auxiliary. nih.govresearchgate.net An α,β-unsaturated amide is formed from isovaleric acid and pseudoephedrine. The conjugate addition of a nucleophile like lithium benzylamide to this amide proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Subsequent cleavage of the auxiliary would yield the desired β-amino acid derivative.

Another widely used and highly effective auxiliary is tert-butanesulfinamide, developed by Ellman. harvard.edu A tert-butanesulfinyl imine can be formed from isovaleraldehyde. The asymmetric addition of a nucleophile, such as the enolate of tert-butyl acetate, to this imine is highly diastereoselective. The sulfinyl group chelates with the metal cation of the enolate, creating a rigid six-membered ring transition state that directs the nucleophilic attack to one face of the imine. harvard.edu Subsequent cleavage of the sulfinamide group under mild acidic conditions yields the target primary amine, this compound, with high enantiopurity.

| Chiral Auxiliary | Key Reaction | Diastereoselectivity (d.r.) | Reference |

| (S,S)-(+)-Pseudoephedrine | Conjugate addition to α,β-unsaturated amide | Good to high | nih.govresearchgate.net |

| (R)-tert-Butanesulfinamide | Nucleophilic addition to sulfinyl imine | >92:8 | harvard.edu |

Application of Chiral Amines (e.g., (S)-Methylbenzylamine)

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Chiral amines, such as (S)-methylbenzylamine, can be employed in the synthesis of β-amino esters through a diastereoselective conjugate addition. In a representative approach, a chiral enamine is formed from the reaction of a β-keto ester with (S)-methylbenzylamine. The steric hindrance provided by the chiral auxiliary then guides the hydrogenation of the double bond, leading to the formation of the desired (3R) stereocenter. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched β-amino ester. While a direct application to this compound is not extensively documented, the principle of using chiral amines as auxiliaries in aza-Michael reactions to create β-amino amides and esters is a well-established synthetic tool. nih.gov

A plausible synthetic route would involve the following steps:

Condensation of a suitable β-keto ester precursor with (S)-methylbenzylamine to form a chiral enamine.

Diastereoselective reduction of the enamine. The choice of reducing agent is critical to achieving high diastereoselectivity.

Hydrogenolysis to cleave the N-benzyl bond, thereby removing the chiral auxiliary and liberating the free amine.

The diastereomeric excess (d.e.) of the product is highly dependent on the reaction conditions and the specific substrates used.

Chiral Glycine (B1666218) Equivalents in Stereoselective Alkylation

The use of chiral glycine equivalents is another powerful method for the asymmetric synthesis of amino acids. This strategy involves the alkylation of a chiral glycine enolate derivative, where the stereochemistry is controlled by a chiral auxiliary incorporated into the glycine molecule. A superior chiral glycine derivative, tert-butyl 2-(tert-butyl)-4-methoxy-2,5-dihydro-1,3-imidazole-1-carboxylate (BDI), has been shown to be effective for the synthesis of various α-amino acid methyl esters. beilstein-journals.org

The general approach using a chiral glycine equivalent can be adapted for the synthesis of β-amino acids. This would involve the stereoselective alkylation of the chiral glycine enolate with a suitable electrophile to introduce the isobutyl group at the β-position. The high diastereoselectivity of the alkylation is a key advantage of this method. beilstein-journals.org The subsequent hydrolysis of the heterocyclic auxiliary under mild conditions would then yield the desired this compound.

| Step | Description | Key Feature |

| 1. Enolate Formation | Deprotonation of the chiral glycine equivalent to form a chiral enolate. | The chiral auxiliary directs the approach of the electrophile. |

| 2. Stereoselective Alkylation | Reaction of the enolate with an appropriate electrophile (e.g., isobutyl halide). | High diastereoselectivity is achieved due to steric hindrance from the auxiliary. |

| 3. Hydrolysis | Removal of the chiral auxiliary under mild conditions. | Yields the enantiomerically pure β-amino acid ester. |

Enzymatic and Biocatalytic Approaches to Enantiopurity

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

Lipase-Catalyzed Resolution and Transformations

Lipases are versatile enzymes widely used for the kinetic resolution of racemic mixtures of alcohols, esters, and amines. google.com In a lipase-catalyzed kinetic resolution of a racemic mixture of tert-butyl 3-amino-5-methylhexanoate, the enzyme would selectively acylate or hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. For example, Candida antarctica lipase (B570770) B (CALB) is known for its high enantioselectivity in resolving various chiral compounds. scielo.br

The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter in kinetic resolution. A high E value (>100) is desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at around 50% conversion. scielo.br

| Enzyme | Reaction Type | Typical E-value | Reference |

| Candida antarctica Lipase B (CALB) | Transesterification/Hydrolysis | >200 | scielo.br |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | >50 | nih.gov |

| Pseudomonas fluorescens Lipase | Hydrolysis | >20 | nih.gov |

Nitrilase-Mediated Stereoselective Conversions

Nitrilases catalyze the hydrolysis of nitriles directly to carboxylic acids and are particularly useful for the asymmetric synthesis of chiral acids. A well-documented application of this strategy is the nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN) to produce (S)-3-cyano-5-methylhexanoic acid, a key precursor for the drug pregabalin (B1679071). wustl.edu This intermediate is structurally very similar to the target molecule.

The nitrilase from Arabis alpina (AaNIT) has been engineered to exhibit high catalytic activity and excellent enantioselectivity (E > 300) towards IBSN. yale.edu The resulting (S)-3-cyano-5-methylhexanoic acid can then be reduced to form the corresponding amine. This biocatalytic route is advantageous due to its straightforwardness and high atom economy. wustl.edu

Whole-Cell Enzymatic Reductions

Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzyme or enzyme systems. This approach has the advantage of in situ cofactor regeneration, which is often a costly component of isolated enzyme reactions. sigmaaldrich.com The synthesis of chiral alcohols, which are precursors to chiral amines, is a common application of whole-cell reductions.

For instance, the asymmetric reduction of a β-keto ester precursor to the corresponding (R)-β-hydroxy ester can be achieved with high diastereoselectivity using engineered E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase for NADPH regeneration. researchgate.net The resulting chiral hydroxy ester can then be converted to the desired amine. This method has been successfully applied in the synthesis of chiral diol building blocks for statins. nih.gov

| Biocatalyst | Enzyme System | Product | Key Advantage |

| Engineered E. coli | Carbonyl Reductase & Glucose Dehydrogenase | Chiral β-hydroxy ester | In situ cofactor regeneration |

| Lactobacillus kefir | Alcohol Dehydrogenase | Chiral dihydroxyhexanoate | High diastereoselectivity |

Enzyme Engineering for Enhanced Substrate Specificity and Activity

The performance of enzymes in biocatalytic processes can be significantly improved through protein engineering techniques such as directed evolution and rational design. These methods can enhance enzyme activity, stability, and substrate specificity. nih.gov

In the context of nitrilase-mediated synthesis of pregabalin precursors, molecular modifications have been successfully employed to enhance the stereoselectivity of a regioselective nitrilase. By identifying key amino acid residues in the enzyme's active site, mutants with significantly improved enantioselectivity (E > 300) have been created. Similarly, lipases have been engineered to improve their tolerance to organic solvents, which can be beneficial for reactions involving hydrophobic substrates. These advancements in enzyme engineering hold great promise for optimizing the biocatalytic production of this compound.

Diastereoselective Synthesis Methods

Diastereoselective synthesis introduces a new chiral center into a molecule that already contains one, leading to the formation of diastereomers in unequal amounts. This strategy often relies on the use of chiral auxiliaries or chiral reagents to control the stereochemical outcome of a reaction.

Diastereoselective addition reactions are a powerful tool for establishing the desired stereochemistry in the synthesis of β-amino esters. A common approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound that contains a chiral auxiliary. This auxiliary temporarily attaches to the substrate and directs the incoming nucleophile to a specific face of the molecule, resulting in a diastereomerically enriched product.

One notable example is the diastereoselective Michael addition of nitromethane (B149229) to an α,β-unsaturated ester derived from a chiral source. For instance, in a synthesis of an intermediate for (S)-pregabalin, the conjugate addition of nitromethane to an α,β-unsaturated ester, in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), yielded the corresponding γ-nitroester with high diastereoselectivity. researchgate.net This reaction proceeds with excellent π-facial diastereoselectivity, leading to a single diastereomer after purification. researchgate.net The diastereomeric excess in such reactions can be very high, often exceeding 90% de. nih.gov The effectiveness of this method is dependent on the chiral auxiliary's ability to create a sterically hindered environment that favors one approach of the nucleophile over the other.

Table 1: Diastereoselective Addition Reactions

| Reaction Type | Substrate | Nucleophile | Key Reagent/Catalyst | Product | Diastereomeric Excess (de) / Yield |

|---|---|---|---|---|---|

| Michael Addition | α,β-unsaturated ester from (R)-glyceraldehyde acetonide | Nitromethane | TBAF | γ-nitroester | Single diastereomer observed, 75% yield researchgate.net |

| Conjugate Addition | Chiral α,β-unsaturated carbonyl systems | Alkyl iodides | Zinc-Copper couple | 1,4-addition products | 44-90% de nih.gov |

The use of chiral reagents and carefully controlled reaction conditions is fundamental to achieving high stereoselectivity. Chiral auxiliaries, which are temporarily incorporated into the reacting molecule, are a prime example of this strategy. beilstein-journals.org

The Evans asymmetric alkylation is a well-established method that utilizes chiral oxazolidinone auxiliaries to direct the alkylation of enolates. tsijournals.com In the context of synthesizing precursors for compounds like this compound, an Evans enolate can be alkylated to set the required chirality with a high degree of control. tsijournals.comtsijournals.com This approach has been successfully used in a seven-step synthesis of (S)-pregabalin, demonstrating its efficiency and potential for large-scale production. tsijournals.com The chiral auxiliary is typically removed in a subsequent step, and it can often be recovered and reused. beilstein-journals.org

Another powerful technique for stereocontrol is asymmetric hydrogenation, where a prochiral olefin is reduced to a chiral alkane using a chiral catalyst. For instance, the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium catalyst bearing a chiral phosphine (B1218219) ligand, such as Me-DuPHOS, can produce the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. google.com

Table 2: Stereocontrol with Chiral Reagents

| Method | Chiral Reagent/Auxiliary | Key Reaction | Outcome |

|---|---|---|---|

| Evans Asymmetric Alkylation | Chiral Oxazolidinone | Alkylation of enolate | High diastereoselectivity, enabling synthesis of enantiomerically pure products. tsijournals.comtsijournals.com |

| Asymmetric Hydrogenation | Rhodium Me-DuPHOS catalyst | Hydrogenation of an unsaturated cyanoester | High enantiomeric excess (ee) achieved. google.com |

Resolution of Racemic Intermediates

A widely used method for the resolution of racemic β-amino acids and their derivatives is the formation of diastereomeric salts with a chiral resolving agent. For intermediates in the synthesis of this compound, such as racemic pregabalin, (S)-(+)-mandelic acid is a commonly employed resolving agent. acs.orggoogle.com

The principle behind this method is that the two enantiomers of the racemic amine will react with the single enantiomer of the chiral acid to form two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.com In a typical procedure, the racemic amine and (S)-(+)-mandelic acid are dissolved in a suitable solvent system, often a mixture of alcohol and water. google.com The less soluble diastereomeric salt, typically the (S,S) salt, precipitates from the solution and can be isolated by filtration. google.com The desired enantiomer of the amine is then liberated from the salt by treatment with a base. The efficiency of the resolution can be influenced by factors such as the solvent, temperature, and the stoichiometry of the resolving agent. scivisionpub.com Studies have shown that using 0.6 molar equivalents of (S)-mandelic acid can provide better separation than the half-equivalent method. scivisionpub.com

Table 3: Chemical Resolution with (S)-(+)-Mandelic Acid

| Racemic Intermediate | Resolving Agent | Solvent System | Key Outcome |

|---|---|---|---|

| Racemic Pregabalin | (S)-(+)-Mandelic Acid | Water/Isopropanol (B130326) | Precipitation of the (S,S) diastereomeric salt. google.com |

| Racemic Pregabalin | (S)-(+)-Mandelic Acid | Water | Higher enantiomeric purity can be achieved compared to alcohol-water mixtures in some cases. scivisionpub.com |

Desymmetrisation of Prochiral Precursors (e.g., 3-Isobutylglutaric Anhydride)

Desymmetrisation is an elegant strategy that involves the conversion of a prochiral molecule, which has a plane of symmetry or a center of inversion, into a chiral molecule. This approach is highly efficient as it can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

For the synthesis of precursors to this compound, 3-isobutylglutaric anhydride (B1165640) or its derivatives serve as excellent prochiral starting materials. The two enantiotopic carbonyl groups of the anhydride can be selectively attacked by a nucleophile, often with the aid of a chiral catalyst or an enzyme.

Enzymatic desymmetrisation has emerged as a powerful and green method. For example, D-hydantoinase has been engineered to catalyze the desymmetrization of prochiral 3-isobutyl glutarimide (B196013) to yield (R)-3-isobutyl glutaric acid monoamide, a direct precursor for (S)-pregabalin. rsc.org This biocatalytic approach can achieve excellent conversion rates (99% molar yield) and high enantiomeric excess (99.8% ee) on a kilogram scale. rsc.org Lipases, such as Candida antarctica lipase B (CAL-B), have also been successfully employed for the desymmetrization of prochiral 3-alkylglutaric acid diesters to prepare optically active 3-alkylglutaric acid monoesters. nih.gov

Table 4: Desymmetrisation of Prochiral Precursors

| Prochiral Precursor | Method | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) / Yield |

|---|---|---|---|---|

| 3-Isobutyl glutarimide | Enzymatic Hydrolysis | Engineered D-hydantoinase | (R)-3-Isobutyl glutaric acid monoamide | 99.8% ee, 99% molar yield rsc.org |

| 3-Alkylglutaric acid diesters | Enzymatic Hydrolysis | Candida antarctica lipase B (CAL-B) | Optically active 3-alkylglutaric acid monoesters | High stereoselectivity nih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms and the spatial relationships between them.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For tert-butyl (3R)-3-amino-5-methylhexanoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

The large singlet for the nine equivalent protons of the tert-butyl group is typically one of the most prominent features in the spectrum, appearing in the upfield region. The protons on the carbon chain will appear as multiplets due to spin-spin coupling with neighboring protons. The chemical shift and splitting pattern of the proton at the chiral center (C3) are particularly important for confirming the structure.

Expected ¹H NMR Chemical Shift Ranges:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| (CH₃)₃C- | 1.4-1.5 | Singlet |

| -CH₂-COO- | 2.2-2.4 | Multiplet |

| -CH(NH₂)- | 3.0-3.3 | Multiplet |

| -CH₂-CH(CH₃)₂ | 1.1-1.3 | Multiplet |

| -CH(CH₃)₂ | 1.6-1.8 | Multiplet |

| (CH₃)₂CH- | 0.8-1.0 | Doublet |

| -NH₂ | Variable (broad singlet) | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., alkyl, ester carbonyl) and its local electronic environment.

The carbonyl carbon of the ester group is expected to appear significantly downfield (around 170-175 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts. The remaining carbons of the hexanoate (B1226103) chain will appear in the upfield alkyl region.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C =O | 170-175 |

| (C H₃)₃C- | 80-82 |

| (C H₃)₃C- | 27-29 |

| -C H(NH₂)- | 48-52 |

| -C H₂-COO- | 40-43 |

| -C H₂-CH(CH₃)₂ | 42-45 |

| -C H(CH₃)₂ | 24-26 |

| (C H₃)₂CH- | 21-23 |

Note: Predicted chemical shifts can be influenced by the solvent and computational model used.

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide additional information by showing correlations between different nuclei.

COSY (¹H-¹H Correlation): A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the carbon chain. For instance, it would show a correlation between the proton at C3 and the protons on the adjacent C2 and C4 carbons.

HSQC (¹H-¹³C Correlation): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for definitively assigning the ¹H and ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, ester, and alkyl groups.

The presence of the primary amine (-NH₂) group would be indicated by N-H stretching vibrations. The strong absorption band of the carbonyl (C=O) group of the tert-butyl ester is a key diagnostic feature. C-H stretching and bending vibrations from the alkyl portions of the molecule will also be prominent.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Primary Amine) | Stretch | 3300-3500 (two bands) |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | 1730-1750 |

| N-H (Amine) | Bend | 1590-1650 |

| C-O (Ester) | Stretch | 1150-1250 |

A supplier of the S-enantiomer, tert-butyl (3S)-3-amino-5-methylhexanoate, confirms that the infrared spectrum of their product conforms to the expected structure. thermofisher.com

Chiral Chromatography for Enantiomeric Purity Determination

As this compound is a chiral compound, determining its enantiomeric purity is crucial. Chiral chromatography is the most common technique for separating enantiomers and quantifying their relative amounts.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the preferred method for determining the enantiomeric excess (ee) of chiral compounds like β-amino acid esters. yakhak.org The principle of chiral HPLC is based on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For the separation of β-amino acid esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are often employed. yakhak.org The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. tandfonline.com The pH of the mobile phase can also be a critical factor in achieving enantioselectivity, particularly with crown ether-based columns. tandfonline.comtandfonline.com

By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

This provides a quantitative measure of the stereochemical purity of the sample.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. However, due to the polar nature of the primary amine and the carboxylic ester functionalities, direct analysis of this compound by GC is challenging. The polarity of the amino group can lead to poor peak shape and interactions with the stationary phase. Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the analyte into a more volatile and less polar form. sigmaaldrich.com

The most common approach involves the derivatization of the primary amine. Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a widely adopted method. sigmaaldrich.comnih.govmdpi.com This process replaces the active hydrogen on the nitrogen atom with a nonpolar tert-butyldimethylsilyl (TBDMS) group, significantly increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.com An alternative method is acylation, for example, using alkyl chloroformates. actascientific.com

Once derivatized, the sample is injected into the GC system, where it is separated on a capillary column. A non-polar or semi-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically suitable for separating the derivatized analyte from any impurities. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative purity analysis or a Mass Spectrometer (MS) for both quantification and identification of impurities. nih.gov The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Table 1: Representative GC Parameters for Purity Analysis of Derivatized this compound

| Parameter | Value/Condition |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| GC System | Gas Chromatograph with FID or MS detector |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5) |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min |

| Detector Temperature | FID: 300 °C; MS Transfer Line: 280 °C |

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. This technique is a rapid method for confirming the stereochemical identity and assessing the chiral purity of an enantiomerically enriched sample. The measurement is performed using a polarimeter, which quantifies the angle of rotation.

For a specific chiral compound like this compound, the direction and magnitude of rotation under defined conditions (temperature, solvent, concentration, and wavelength) are constant. The specific rotation, [α], is a characteristic value. The (3R)-enantiomer will rotate light in one direction (either dextrorotatory, '+', or levorotatory, '-'), while its mirror image, the (3S)-enantiomer, will rotate light by an equal magnitude in the opposite direction.

The chiral purity, often expressed as enantiomeric excess (e.e.), can be calculated by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:

e.e. (%) = ([α]sample / [α]pure) x 100%

A measured specific rotation equal to that of the pure standard indicates high enantiomeric purity. A lower value suggests the presence of the opposing enantiomer. While highly effective for quality control, it is important to note that modern chromatographic techniques like chiral HPLC or chiral GC often provide more accurate and sensitive measurements of enantiomeric excess.

Table 2: Interpretation of Optical Rotation Data

| Measurement | Indication |

| Sign of Rotation (+ or -) | Identifies the enantiomer (dextrorotatory or levorotatory). |

| Magnitude of Rotation ([α]) | Correlates with the concentration of the chiral substance in the path length. |

| Comparison to Standard | A lower-than-expected [α] value indicates the presence of the other enantiomer, signifying lower chiral purity. |

| Zero Rotation | Indicates a racemic mixture (equal amounts of both enantiomers) or an achiral substance. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₁H₂₃NO₂ and a corresponding molecular weight of 201.31 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion (M⁺˙) peak would be observed at a mass-to-charge ratio (m/z) of 201.

The fragmentation pattern provides valuable structural information by revealing the characteristic ways the molecule breaks apart upon ionization. For this compound, fragmentation is dictated by its functional groups: the tert-butyl ester, the primary amine, and the alkyl chain.

Key fragmentation pathways include:

Loss of the tert-butyl group: A very common fragmentation for tert-butyl esters is the cleavage of the C-O bond to lose a stable tert-butyl carbocation ([C(CH₃)₃]⁺), which gives a prominent peak at m/z 57.

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu This can result in the loss of an isobutyl radical (•CH₂CH(CH₃)₂) to yield a fragment at m/z 144, or the loss of the carboxymethyl radical (•CH₂COOC(CH₃)₃) to yield a fragment at m/z 86.

Ester Fragmentation: Cleavage can occur at the bonds adjacent to the carbonyl group, leading to the loss of the tert-butoxy (B1229062) group (•OC(CH₃)₃) to give a fragment at m/z 128. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula of Lost Neutral |

| 201 | [M]⁺˙ (Molecular Ion) | - |

| 186 | [M - CH₃]⁺ | •CH₃ |

| 144 | [M - C₄H₉]⁺ (Loss of isobutyl group via α-cleavage) | •C₄H₉ |

| 128 | [M - OC₄H₉]⁺ (Loss of tert-butoxy group) | •OC₄H₉ |

| 102 | [M - COOC₄H₉]⁺ (Loss of tert-butoxycarbonyl group) | •COOC₄H₉ |

| 86 | [CH(NH₂)CH₂CH(CH₃)₂]⁺ (α-cleavage) | •CH₂COOC₄H₉ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) | •C₇H₁₄NO₂ |

Application of Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. researchgate.netresearchgate.netsoton.ac.uknih.gov This technique provides a three-dimensional model of the molecule as it exists in a single crystal, allowing for the direct visualization of the spatial arrangement of its atoms and confirming the (R) or (S) configuration at the chiral center.

The process requires growing a high-quality single crystal of the compound, which can sometimes be challenging for liquids or oils. researchgate.netnih.gov If the compound itself does not crystallize readily, it may be derivatized to form a crystalline salt, for instance, by reacting the primary amine with a suitable chiral or achiral acid. researchgate.net

The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. For chiral molecules, anomalous dispersion (the Bijvoet method) is used to determine the absolute configuration. researchgate.netyoutube.com This analysis yields a Flack parameter; a value close to zero for a given configuration confirms that the structural model correctly represents the absolute stereochemistry of the molecule. soton.ac.uk The crystallographic data not only confirms the (R) configuration but also provides precise bond lengths, bond angles, and conformational details.

Table 4: Key Information Obtained from a Single-Crystal X-ray Crystallography Study

| Parameter | Description |

| Crystal System & Space Group | Defines the symmetry and repeating unit cell of the crystal lattice. |

| Unit Cell Dimensions | Provides the precise lengths and angles of the fundamental repeating block of the crystal. |

| Atomic Coordinates | A list of x, y, z coordinates for every atom, defining the 3D structure. |

| Bond Lengths & Angles | Precise geometric details of the molecular structure. |

| Absolute Stereochemistry | Confirmed as (R) or (S) at the chiral center. |

| Flack Parameter | A value close to 0 confirms the correctness of the assigned absolute configuration. |

Computational and Theoretical Investigations of Tert Butyl 3r 3 Amino 5 Methylhexanoate

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse for studying reaction mechanisms and predicting the energetics of chemical reactions.

Energy Profiles and Transition State Analysis

DFT calculations can be employed to map the potential energy surface of a chemical reaction involving tert-butyl (3R)-3-amino-5-methylhexanoate. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a detailed reaction energy profile can be constructed.

For instance, in the synthesis of a downstream active pharmaceutical ingredient, DFT could elucidate the step-by-step mechanism of the conversion of this compound. The analysis of the transition state geometry provides a snapshot of the bond-breaking and bond-forming processes, offering a deeper understanding of the reaction's dynamics.

Calculation of Activation Energies

A key piece of information that can be extracted from a DFT-calculated energy profile is the activation energy (Ea) of each reaction step. The activation energy represents the energy barrier that must be overcome for a reaction to occur and is a critical determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur under a given set of conditions. For example, in a reaction with multiple potential side-products, DFT could predict the kinetic favorability of each pathway, guiding the optimization of reaction conditions to maximize the yield of the desired product.

Molecular Modeling for Stereochemical Analysis and Conformational Studies

Molecular modeling encompasses a broad range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a chiral molecule like this compound, these methods are invaluable for understanding its stereochemistry and conformational preferences.

Homology Modeling of Enzyme-Substrate Interactions

In many modern synthetic routes, enzymes are used as catalysts to achieve high stereoselectivity. If an enzyme, such as a lipase (B570770) or an aminotransferase, is used in a process involving this compound, homology modeling can be a powerful tool. If the crystal structure of the exact enzyme is not available, a 3D model can be built based on the known structure of a homologous (structurally similar) enzyme.

Once a model of the enzyme's active site is generated, docking simulations can be performed to predict how the substrate, this compound, binds. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the enzyme's substrate specificity and stereoselectivity. This understanding can guide protein engineering efforts to improve the enzyme's performance.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By performing calculations on different possible conformations of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure and stereochemistry of the synthesized molecule. Discrepancies between the predicted and experimental spectra can also highlight the presence of different conformers in solution.

| Computational Method | Predicted Parameter | Application |

| GIAO (Gauge-Including Atomic Orbital) | 1H and 13C NMR Chemical Shifts | Structural verification and conformational analysis |

| DFT | Spin-Spin Coupling Constants | Detailed structural elucidation |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic distribution within a molecule, which is fundamental to its reactivity.

Green Chemistry Approaches in the Synthesis of Tert Butyl 3r 3 Amino 5 Methylhexanoate

Principles of Green Chemistry in Process Design and Optimization

The application of green chemistry principles to the synthesis of pharmaceutical intermediates aims to reduce the environmental footprint of manufacturing processes. This involves a holistic approach to process design, focusing on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Atom Economy and Waste Minimization

A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Processes with high atom economy generate minimal waste, as most of the atoms from the starting materials are incorporated into the final product.

Waste in chemical synthesis is often quantified using the Environmental Factor (E-Factor), which is the ratio of the mass of waste generated to the mass of the desired product. In the pharmaceutical industry, E-Factors can be notoriously high due to complex, multi-step syntheses. However, the adoption of greener, chemoenzymatic routes for the synthesis of precursors to drugs like Pregabalin (B1679071) has led to dramatic improvements. For instance, a newer chemoenzymatic process demonstrated a five-fold reduction in waste compared to the first-generation manufacturing process, which relied on classical chemical resolution acs.orgresearchgate.netresearchgate.net.

| Synthetic Route | E-Factor (kg waste / kg product) | Reference |

|---|---|---|

| First-Generation (Classical Resolution) | 86 | acs.orgresearchgate.net |

| Second-Generation (Chemoenzymatic) | 17 | acs.orgresearchgate.net |

This substantial reduction in the E-Factor highlights the power of integrating biocatalysis to minimize waste streams, a core objective of green process design acs.orgresearchgate.net.

Solvent Reduction and Elimination (e.g., Solvent-Free Conditions)

Organic solvents are a major contributor to the waste generated in pharmaceutical manufacturing and pose significant environmental and safety concerns. Green chemistry seeks to reduce or eliminate their use. A key advantage of the chemoenzymatic route developed for a pregabalin precursor is the significant reduction in organic solvent usage, leading to a mostly aqueous process acs.orgresearchgate.net. This shift not only reduces the environmental impact but also simplifies product isolation and purification, often leading to cost savings. While completely solvent-free conditions are the ideal, moving from hazardous organic solvents to water represents a significant step forward in sustainable synthesis researchgate.net.

Biocatalysis in Sustainable Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become an indispensable tool for the sustainable synthesis of active pharmaceutical ingredients and their intermediates nih.gov. Enzymes offer unparalleled selectivity and operate under environmentally benign conditions, making them ideal catalysts for green chemistry applications.

Advantages of Enzymatic Processes (e.g., Selectivity, Mild Conditions)

Enzymatic processes present numerous advantages over traditional chemical catalysis, making them highly attractive for pharmaceutical manufacturing pharmafocusasia.comingenza.com.

High Selectivity: Enzymes exhibit exquisite chemo-, regio-, and stereoselectivity. This high degree of specificity means they can target a specific functional group in a complex molecule without affecting other parts, thereby eliminating the need for cumbersome protection and deprotection steps common in organic synthesis nih.gov. This simplifies synthetic routes and prevents the formation of unwanted byproducts, leading to cleaner reactions and higher purity products pharmafocusasia.comnih.gov.

Mild Reaction Conditions: As biological catalysts, enzymes function optimally under mild conditions, typically at or near ambient temperature and pressure and in aqueous media nih.govnih.gov. This contrasts sharply with many conventional chemical methods that require high temperatures, high pressures, or harsh reagents, all of which contribute to higher energy consumption and potential safety risks pharmafocusasia.comnih.gov.

Environmental Benignity: Enzymes are biodegradable and are derived from renewable resources. Their use reduces the reliance on catalysts based on toxic or precious metals and minimizes the generation of hazardous waste anveshanaindia.comresearchgate.net.

In the synthesis of chiral amines and their derivatives, enzymes like lipases and transaminases are used for kinetic resolutions and asymmetric syntheses, consistently delivering products with very high enantiomeric excess nih.govrsc.org.

Development of Immobilized Enzyme Systems

A significant advancement that has propelled biocatalysis into industrial applications is the development of immobilized enzyme systems. Immobilization involves attaching an enzyme to a solid support material, which offers several practical benefits over using the enzyme in its free, soluble form nih.govmdpi.com.

The primary advantages include enhanced stability, simplified separation of the catalyst from the reaction mixture, and, crucially, the ability to reuse the enzyme over multiple reaction cycles nih.govnih.gov. This reusability is critical for making enzymatic processes economically viable on an industrial scale nih.govnih.gov.

A notable example is the immobilization of a mutant Talaromyces thermophilus lipase (B570770) (TTL) on an epoxy resin for the synthesis of a key chiral intermediate of pregabalin nih.govnih.gov. This immobilized system demonstrated high efficiency and robustness. It allowed for the kinetic resolution of the substrate at a high concentration (3 M) and could be reused multiple times with minimal loss of activity nih.govnih.gov.

| Reaction Cycle | Conversion (%) | Reference |

|---|---|---|

| 1 | 49.7 | nih.govnih.gov |

| 2 | 49.5 | nih.govnih.gov |

| 3 | 49.1 | nih.govnih.gov |

| 4 | 48.8 | nih.govnih.gov |

| 5 | 48.2 | nih.govnih.gov |

| 6 | 48.0 | nih.govnih.gov |

| 7 | 47.5 | nih.govnih.gov |

| 8 | 47.1 | nih.govnih.gov |

| 9 | 46.8 | nih.govnih.gov |

| 10 | 46.3 | nih.govnih.gov |

The data shows that even after 10 cycles, the conversion rate remained high, demonstrating the excellent stability and reusability of the immobilized biocatalyst nih.govnih.gov. Such systems not only reduce costs by preserving the expensive enzyme but also facilitate the implementation of continuous manufacturing processes, further enhancing the efficiency and sustainability of synthesizing compounds like tert-butyl (3R)-3-amino-5-methylhexanoate rsc.orgresearchgate.net.

Alternative Reaction Media (e.g., Aqueous Systems, Ionic Liquids)

In the pursuit of greener synthetic routes for this compound, significant attention has been directed towards the use of alternative reaction media to replace conventional volatile organic solvents. Aqueous systems and ionic liquids have emerged as promising candidates, offering potential benefits in terms of environmental impact, safety, and process efficiency.

Aqueous Systems:

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While organic reactions in aqueous media can be challenging due to the low solubility of non-polar reactants, innovative approaches such as the use of micellar systems can overcome these limitations. For instance, the synthesis of a structurally related precursor, tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate, has been successfully demonstrated in an aqueous micellar aggregate. google.com This approach involves the formation of micelles by surfactants in water, creating a microenvironment that can solubilize organic substrates and facilitate the reaction.

Another significant advancement in aqueous-based synthesis is the use of biocatalysis. An efficient whole-cell biotransformation process using Lactobacillus kefir has been developed for the asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, a key chiral building block for various pharmaceuticals. nih.gov This biotransformation is carried out in an aqueous buffer system, highlighting the potential of enzymatic processes in water for the synthesis of chiral amino esters. nih.gov

| Parameter | Conventional Organic Solvent | Aqueous System (Micellar) | Aqueous System (Biocatalytic) |

| Solvent | Volatile Organic Compounds (e.g., Toluene, Dichloromethane) | Water | Water/Buffer |

| Environmental Impact | High (VOC emissions, hazardous waste) | Low | Low |

| Safety | Flammable, Toxic | Non-flammable, Non-toxic | Non-flammable, Non-toxic |

| Reaction Conditions | Often requires anhydrous conditions and inert atmosphere | Can be performed in the presence of water and air | Mild temperature and pH |

| Catalyst | Homogeneous or heterogeneous metal catalysts | Surfactant | Whole-cell biocatalyst (Lactobacillus kefir) |

| Product Isolation | Extraction with organic solvents, chromatography | Extraction, potential for phase separation | Cell separation, extraction |

Ionic Liquids:

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained considerable attention as green solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. mdpi.com In the context of synthesizing β-amino compounds, such as this compound, ILs can act as both the solvent and a catalyst.

The aza-Michael addition, a key reaction for the formation of β-amino esters, has been successfully carried out in ionic liquids. For example, a functionalized ionic liquid, 3-(N,N-dimethyldodecylammonium) propanesulfonic acid hydrogen sulphate ([DDPA][HSO4]), has been used as a reusable catalyst for the aza-Michael reaction of aromatic amines with α,β-unsaturated compounds at room temperature, affording β-amino compounds in good yields. researchgate.net The use of ILs can lead to enhanced reaction rates and selectivities compared to conventional solvents. Furthermore, the non-volatile nature of ILs allows for easy product separation by distillation or extraction, and the IL can often be recycled and reused, which is a significant advantage from a green chemistry standpoint. researchgate.net

Research has also explored the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) as both reactants and reaction media in dipeptide synthesis. nih.gov This approach eliminates the need for an additional solvent and can lead to faster reaction times. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of using amino acid-based ionic liquids in the synthesis of related structures.

| Ionic Liquid System | Catalyst | Reaction | Key Advantages |

| [DDPA][HSO4] | The ionic liquid itself | Aza-Michael addition | Room temperature reaction, catalyst reusability. researchgate.net |

| Boc-AAILs | Coupling reagents | Dipeptide synthesis | Acts as reactant and solvent, rapid reaction. nih.gov |

| [bmim][PF6] | - | Ring opening of heterocycles | Can promote reactions and be reused. mdpi.com |

Novel Reaction Technologies (e.g., Electromagnetic Milling)

Beyond alternative solvents, the development of novel reaction technologies offers another avenue for implementing green chemistry principles in the synthesis of this compound. One such innovative technology is electromagnetic milling.

Electromagnetic milling is a solvent-free and base-free method that utilizes ferromagnetic rods as grinding media within a high-speed rotating magnetic field. rsc.org This process generates both mechanical and magnetic forces that can effectively promote chemical reactions. A notable application of this technology is the efficient synthesis of tert-butyl esters from carboxylic acids and di-tert-butyl dicarbonate (B1257347) ((Boc)2O) without the need for any solvent or additional heating. rsc.org

In this process, the ferromagnetic rods become magnetized and are believed to play a crucial role in activating the chemical bonds of the reactants. rsc.org This novel activation mechanism avoids the use of traditional catalysts and harsh reaction conditions. The solvent-free nature of the reaction significantly reduces waste generation and eliminates the environmental and safety concerns associated with volatile organic solvents.

| Parameter | Conventional Synthesis | Electromagnetic Milling |

| Solvent | Required (e.g., THF, DMF) | Solvent-free. rsc.org |

| Base/Catalyst | Often required (e.g., DMAP, triethylamine) | Base-free. rsc.org |

| Energy Input | Thermal heating | Mechanical and magnetic energy. rsc.org |

| Reaction Time | Varies, can be several hours | Typically rapid |

| Waste Generation | Solvent and catalyst waste | Minimal |

| Environmental Impact | Higher | Significantly lower |

The application of electromagnetic milling for the synthesis of tert-butyl esters demonstrates a significant step towards a more sustainable and environmentally friendly manufacturing process. rsc.org While the direct synthesis of this compound using this method has not been explicitly reported, the successful synthesis of various tert-butyl esters suggests its high potential for this specific target molecule, particularly in the esterification step.

Applications As a Chiral Building Block in Complex Molecule Synthesis

Role in the Synthesis of Pharmaceuticals and Bioactive Compounds

The primary application of this chiral β-amino ester is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its isobutyl side chain and chiral amine functionality are features found in several known bioactive molecules.

Pregabalin (B1679071), known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used pharmaceutical agent for treating neuropathic pain, epilepsy, and anxiety disorders. lupinepublishers.com The synthesis of its enantiomerically pure (S)-isomer is a key industrial challenge. While various synthetic routes to Pregabalin have been developed, many rely on the stereoselective synthesis of a key chiral intermediate.

Tert-butyl (3R)-3-amino-5-methylhexanoate is the (R)-isomer of a direct precursor to Pregabalin. As such, it is critical in synthetic pathways designed to produce the (R)-enantiomer of Pregabalin, which is often studied as a related compound or impurity. The synthesis of racemic Pregabalin often involves intermediates like 3-cyano-5-methylhexanoic acid, which is then resolved or asymmetrically reduced. drugfuture.com Other advanced synthetic routes utilize related tert-butyl protected intermediates, such as 3-(tert-butyloxycarbonylamino-methyl)-5-methylhexanoic acid, underscoring the importance of this type of protecting group strategy in Pregabalin synthesis. niscpr.res.in

β-amino acids are crucial components of peptidomimetics, which are compounds designed to mimic natural peptides but with improved stability or activity. The tert-butyl ester and the free amine of this compound allow it to be incorporated into peptide chains. The tert-butoxycarbonyl (Boc) group, which is structurally related to the tert-butyl ester, is a common temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS). nih.govthermofisher.com

The tert-butyl ester itself can be used to protect the C-terminus of amino acids, enabling peptide synthesis to proceed in the less common N-to-C direction. nih.gov This approach is valuable for creating C-terminally modified peptides, which are of interest as potential protease inhibitors. nih.gov

While the title compound is not directly used in the synthesis of Bestatin—an aminopeptidase (B13392206) inhibitor with a (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety—the general strategies for synthesizing Bestatin derivatives often involve the coupling of various β-amino acids. researchgate.netnih.govnih.gov The use of tert-butyl protecting groups for side chains of amino acids like serine, threonine, and tyrosine is a standard practice in modern peptide synthesis to prevent undesirable side reactions. peptide.com

| Protecting Group | Abbreviation | Functionality Protected | Cleavage Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino | Moderate Acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Mild Base (e.g., Piperidine) |

| Benzyl | Bzl | Side Chain (Ser, Thr, Tyr) | Strong Acid (e.g., HF) |

| tert-Butyl | tBu | Side Chain (Ser, Thr, Tyr, Asp) | Moderate Acid (e.g., TFA) |

Chiral β-amino acids are versatile building blocks for constructing complex molecular architectures, including various heterocyclic systems. Their ability to be incorporated into cyclic structures is valuable for creating novel scaffolds in drug discovery. For instance, cascade reactions involving β-amino acid derivatives have been used to synthesize highly functionalized and stereochemically rich phthalides, which are a class of valuable heterocyclic compounds. nih.gov

Poly(β-amino ester)s are a class of biodegradable polymers synthesized through the Michael addition of amines to diacrylates. rsc.org These polymers are being investigated for drug delivery applications due to their biocompatibility and pH-responsiveness. rsc.org While not a direct monomer, the structure of this compound is representative of the building blocks that could be used to create chiral, functionalized polymers. Although specific examples of integrating this compound into such scaffolds are not widely documented, its bifunctional nature (amine and ester) makes it a suitable candidate for such synthetic explorations.

Stereoselective Introduction of Chiral Centers in Target Molecules

The primary role of this compound is to serve as a "chiral pool" starting material. Its utility lies in the direct incorporation of its existing, well-defined stereocenter into a larger target molecule. This is a highly efficient strategy in asymmetric synthesis, as it avoids the need for a complex stereoselective reaction later in the synthetic sequence.

This contrasts with the use of a chiral auxiliary, which directs the stereochemistry of a reaction on a prochiral substrate and is then removed. Here, the building block itself becomes part of the final molecular structure. This approach is exemplified in the synthesis of statin side chains, where different chiral tert-butyl esters, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, are synthesized via stereoselective enzymatic reduction and used as key intermediates. nih.govnih.govresearchgate.net These processes highlight the industrial importance of chiral tert-butyl esters in creating enantiomerically pure pharmaceuticals.

Design and Synthesis of Enzyme Inhibitors and Analogues

β-amino acids are foundational elements in the design of enzyme inhibitors, particularly for proteases. They can replace the natural α-amino acids in peptide substrates to create peptidomimetics that bind to an enzyme's active site but resist cleavage, thereby acting as inhibitors.

A prominent example is Bestatin, a natural dipeptide that inhibits various aminopeptidases. nih.gov The synthesis of Bestatin analogues to explore structure-activity relationships often involves coupling novel β-amino acids with other amino acids. nih.gov Furthermore, the use of a tert-butyl ester group has been explored in the design of prodrugs for enzyme inhibitors. For instance, tert-butyl ester-based prodrugs of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, were developed to improve metabolic stability and tumor-specific delivery. nih.gov This strategy leverages cellular esterases to release the active drug at the target site. While direct application of this compound in this context is not specifically reported, its structure is well-suited for such medicinal chemistry approaches.

Future Research Directions and Innovations for Tert Butyl 3r 3 Amino 5 Methylhexanoate

Development of Novel Enantioselective Catalytic Systems with High Efficiency and Selectivity

The future of synthesizing tert-butyl (3R)-3-amino-5-methylhexanoate is intrinsically linked to the discovery and refinement of novel enantioselective catalytic systems. While classical methods have been established, the pursuit of higher efficiency, greater selectivity, and milder reaction conditions continues to drive innovation. A key area of research is the development of asymmetric hydrogenation catalysts. For instance, the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), a structurally similar compound, has been successfully achieved through the asymmetric hydrogenation of a cyano-substituted precursor using a rhodium Me-DuPHOS catalyst, yielding a high enantiomeric excess. researchgate.net Future research will likely focus on adapting and optimizing such transition-metal catalysts for the direct asymmetric reduction of a suitable prochiral precursor to this compound.

Organocatalysis presents another promising frontier. Chiral phosphoric acids, thioureas, and squaramides have emerged as powerful catalysts for a wide range of asymmetric transformations. The development of novel organocatalysts that can facilitate the enantioselective conjugate addition of an amine equivalent to a suitable α,β-unsaturated ester precursor of this compound is a highly anticipated research direction. The goal is to achieve high yields and enantioselectivities under mild, metal-free conditions, thereby enhancing the sustainability of the synthesis.

Table 1: Comparison of Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High turnover numbers, well-defined mechanisms, potential for high enantioselectivity. | Development of novel chiral ligands, optimization of reaction conditions for specific substrates. |

| Organocatalysis | Metal-free, often less sensitive to air and moisture, environmentally benign. | Design of new chiral scaffolds, exploration of synergistic catalytic systems. |

| Biocatalysis | High enantioselectivity and regioselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening and engineering, process optimization for industrial scalability. |

Advanced Biocatalytic Engineering for Enhanced Performance and Broader Substrate Scope

Biocatalysis is set to play a transformative role in the synthesis of chiral molecules like this compound. The use of enzymes offers unparalleled stereoselectivity under mild, aqueous conditions. Future research will heavily focus on enzyme engineering and directed evolution to create highly specific and efficient biocatalysts.

Key enzyme classes for the synthesis of β-amino acids and their esters include lipases, nitrile hydratases, and transaminases. researchgate.net For example, lipases have been successfully employed in the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis or acylation. mdpi.com Future efforts will involve engineering lipases to exhibit higher activity and selectivity towards the specific structure of tert-butyl 3-amino-5-methylhexanoate.

Transaminases are particularly promising for the asymmetric synthesis of amines from prochiral ketones. The development of novel transaminases that can efficiently convert a corresponding β-keto ester precursor directly to this compound with high enantiomeric excess is a major goal. This would provide a direct and atom-economical route to the desired product. Furthermore, the immobilization of these engineered enzymes will be crucial for their application in continuous flow processes, enhancing their stability and reusability for industrial-scale production.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of synthetic routes for complex molecules, including this compound. Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a complex task that can be significantly enhanced by computational tools. researchgate.net

Identify optimal disconnection points in the target molecule to suggest the most convergent and efficient synthetic strategies.

Predict the most effective catalysts (both chemical and biological) for each synthetic step, based on learned patterns from extensive reaction data.

Optimize reaction conditions by predicting the impact of various parameters such as solvent, temperature, and reagent stoichiometry on yield and selectivity.

As these AI tools become more sophisticated, they will not only accelerate the discovery of new synthetic routes but also contribute to the development of more sustainable and cost-effective manufacturing processes. illinois.edu

Development of Highly Sustainable and Scalable Manufacturing Processes

The pharmaceutical industry is increasingly focused on developing sustainable and scalable manufacturing processes. For this compound, this translates to a shift away from traditional batch processing towards more efficient and environmentally friendly continuous flow chemistry. digitellinc.com

Continuous flow reactors offer several advantages over batch reactors, including:

Enhanced heat and mass transfer , leading to better control over reaction parameters and improved safety.

Reduced reaction times and increased throughput , resulting in higher productivity.

The ability to safely handle hazardous reagents and intermediates by minimizing the volume of reactive material at any given time.

Future research in this area will focus on designing and optimizing continuous flow systems specifically for the synthesis of this compound. This will involve the development of robust and recyclable catalysts (including immobilized enzymes) that are compatible with flow conditions. The goal is to create a fully integrated and automated manufacturing process that is not only highly efficient but also minimizes waste and environmental impact. researchgate.net

Exploration of New Chemical Transformations for Derivatives

While this compound is a valuable intermediate in its own right, its derivatization opens up possibilities for the synthesis of a wide range of novel compounds with potentially interesting biological activities. Future research will explore new chemical transformations of this versatile building block.

The primary amino group and the ester functionality serve as convenient handles for a variety of chemical modifications. For example, the amino group can be acylated, alkylated, or used as a nucleophile in the formation of heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.

A particularly interesting area of research will be the development of selective transformations that can modify one functional group without affecting the other. This will allow for the synthesis of a diverse library of derivatives with well-defined structures, which can then be screened for their biological properties.

Investigations into Multicomponent Reactions for Diversified Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer a powerful tool for the rapid generation of molecular diversity. nih.gov The investigation of MCRs involving this compound as a key building block is a promising avenue for future research.

The primary amino group of this compound makes it an ideal component for a variety of MCRs, such as the Ugi and Passerini reactions. By reacting it with a combination of aldehydes, isocyanides, and carboxylic acids, a wide array of complex and stereochemically rich molecules can be synthesized in a single, efficient step.

Future research in this area will focus on:

Developing new MCRs that are specifically designed to incorporate this compound.

Exploring the scope of existing MCRs with this chiral building block to synthesize libraries of novel compounds.

Investigating the biological activity of the resulting MCR products.

The use of MCRs will not only accelerate the discovery of new drug candidates but also contribute to the development of more efficient and sustainable synthetic methodologies.

Q & A

Q. What are the common synthetic routes for tert-butyl (3R)-3-amino-5-methylhexanoate?

The compound is typically synthesized via asymmetric synthesis to establish the (3R) stereochemistry. Methods include:

- Chiral resolution : Enzymatic or chemical resolution of racemic mixtures using chiral auxiliaries (e.g., Evans oxazolidinones) .

- Asymmetric hydrogenation : Catalytic hydrogenation of α,β-unsaturated precursors with chiral ligands (e.g., BINAP-Ru complexes) .

- Protection-deprotection strategies : Use of tert-butyl carbamate (Boc) to protect the amine during synthesis, followed by deprotection under acidic conditions .

Example reaction sequence:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Boc-anhydride, base | Amine protection |

| 2 | Chiral catalyst | Stereoselective formation |

| 3 | HCl/MeOH | Boc deprotection |

Q. How is this compound characterized analytically?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₂₃NO₂; exact mass 201.1311854 g/mol) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituents (e.g., tert-butyl at δ ~1.4 ppm, methyl branching at δ ~0.9–1.2 ppm) .

- Chiral HPLC : Determine enantiomeric purity using columns like Chiralpak AD-H or OD-H .

Q. What are the recommended storage conditions for this compound?

Store below -20°C in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and thermal degradation. Use desiccants (e.g., molecular sieves) for long-term stability .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Apply factorial design to test variables:

- Factors : Temperature, catalyst loading, solvent polarity.

- Levels :

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temp. | 25°C | 50°C |

| Catalyst | 0.5 mol% | 2.0 mol% |

| Solvent | THF | MeCN |

- Analysis : Use regression models to identify optimal conditions (e.g., higher catalyst load improves enantioselectivity but may increase costs) .

Q. How should researchers resolve contradictions in reported spectroscopic data?

- Verify purity : Use HPLC (≥95% purity) to rule out impurities affecting NMR/IR signals .

- Cross-validate stereochemistry : Compare optical rotation ([α]D) with literature or perform X-ray crystallography .

- Replicate conditions : Ensure solvents/deuterated reagents match original studies (e.g., CDCl₃ vs. DMSO-d₆) .

Q. What role does this compound play in drug development?

The compound serves as a chiral building block for:

- CNS agents : Modulate neurotransmitter pathways (e.g., GABA analogs) .

- Enzyme inhibitors : The tert-butyl group enhances lipophilicity for target binding (e.g., protease inhibitors) .

- Prodrugs : The Boc group facilitates controlled release in vivo .

Q. What methods quantify enantiomeric excess (ee) in synthesized batches?

- Chiral HPLC : Compare retention times with racemic standards .

- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces peak splitting .

- Polarimetry : Measure specific rotation and compare to literature values ([α]D²⁵ = +12.5° in CHCl₃) .

Q. How to troubleshoot low yields during purification?

- Column chromatography : Use silica gel with gradients of EtOAc/hexane (e.g., 10% → 40% EtOAc) .

- Recrystallization : Optimize solvent pairs (e.g., hexane/EtOAc) for high recovery .

- Acidic extraction : Partition between aqueous HCl (pH 2) and DCM to isolate the amine .

Q. How is this compound applied in biochemical assays?

- Enzyme kinetics : Study inhibition constants (Ki) using fluorogenic substrates (e.g., nitrocefin for β-lactamases) .

- Metabolic profiling : Radiolabel the methyl group (¹⁴C) to track incorporation in lipid biosynthesis pathways .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential amine volatility .

- Waste disposal : Neutralize acidic waste (e.g., 1M NaOH) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products